
2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) is a trivalent hapten, which means it can bind to antibodies but cannot elicit an immune response on its own. This compound is known for its ability to aggregate with monoclonal anti-2,4-DNP IgG (IgGDNP), making it useful in various scientific research applications .
Métodos De Preparación
The synthesis of 2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) involves multiple steps, including the conjugation of 2,4-dinitroaniline to a lysine derivative, followed by the attachment of the resulting compound to a trivalent scaffold. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process . Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Aggregation: The compound can aggregate with monoclonal antibodies, forming stable complexes
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study hapten-antibody interactions.
Biology: Employed in immunoassays to detect the presence of specific antibodies.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the development of diagnostic kits and biosensors
Mecanismo De Acción
The mechanism of action of 2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) involves its ability to bind to specific antibodies, forming stable complexes. The molecular targets include monoclonal anti-2,4-DNP IgG antibodies, and the pathways involved include the aggregation of these antibodies into bicyclic trimers .
Comparación Con Compuestos Similares
2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) is unique due to its trivalent structure, which allows it to form stable complexes with antibodies. Similar compounds include:
2,4-Dinitrophenyl-L-lysine: A monovalent hapten that can bind to antibodies but does not form stable complexes.
2,4-Dinitrophenyl-L-lysine-polyethylene glycol: A divalent hapten with limited ability to form stable complexes compared to the trivalent structure
This compound’s trivalent nature makes it particularly useful in applications requiring strong and stable antibody binding.
Propiedades
Fórmula molecular |
C99H162N16O48 |
|---|---|
Peso molecular |
2344.4 g/mol |
Nombre IUPAC |
2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[1-carboxy-5-(2,4-dinitroanilino)pentyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C99H162N16O48/c116-91(106-85(97(122)123)7-1-4-19-100-82-13-10-79(110(128)129)73-88(82)113(134)135)16-25-140-31-37-146-43-49-152-55-61-158-67-70-161-64-58-155-52-46-149-40-34-143-28-22-103-94(119)76-109(77-95(120)104-23-29-144-35-41-150-47-53-156-59-65-162-71-68-159-62-56-153-50-44-147-38-32-141-26-17-92(117)107-86(98(124)125)8-2-5-20-101-83-14-11-80(111(130)131)74-89(83)114(136)137)78-96(121)105-24-30-145-36-42-151-48-54-157-60-66-163-72-69-160-63-57-154-51-45-148-39-33-142-27-18-93(118)108-87(99(126)127)9-3-6-21-102-84-15-12-81(112(132)133)75-90(84)115(138)139/h10-15,73-75,85-87,100-102H,1-9,16-72,76-78H2,(H,103,119)(H,104,120)(H,105,121)(H,106,116)(H,107,117)(H,108,118)(H,122,123)(H,124,125)(H,126,127) |
Clave InChI |
SDESPTXIMGVOAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CN(CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12366931.png)

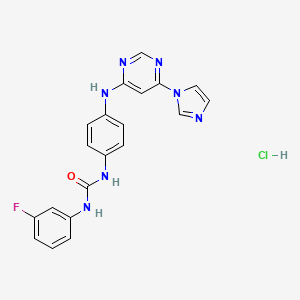
![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
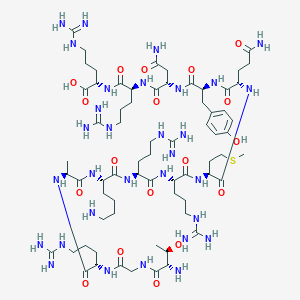


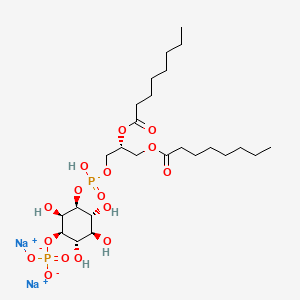
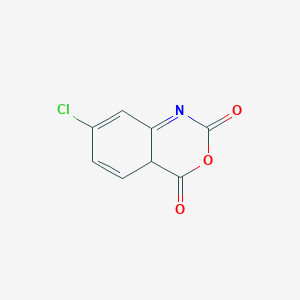
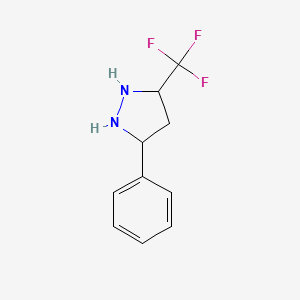
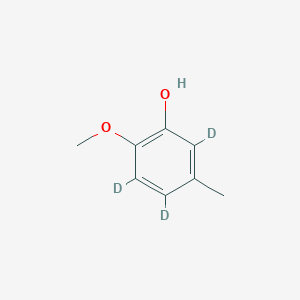
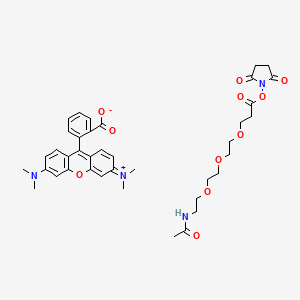
![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)
